N-(4-Bromobutyl)phthalimide is a chemical compound with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol. It appears as a white to light brown crystalline powder and has a melting point ranging from 76°C to 80°C. This compound is recognized for its utility in organic synthesis and pharmaceutical applications, particularly in the production of various biologically active molecules .
The compound is characterized by the presence of a bromobutyl group attached to a phthalimide moiety, which enhances its reactivity and versatility in
The synthesis of N-(4-Bromobutyl)phthalimide can be accomplished through various methods, with one prominent route involving the reaction of 1,4-dibromobutane with potassium phthalimide:
This method yields N-(4-Bromobutyl)phthalimide with an efficiency of approximately 92.4% .
N-(4-Bromobutyl)phthalimide finds applications across several fields:
While detailed interaction studies specifically involving N-(4-Bromobutyl)phthalimide are scarce, it is known to interact with various amines and heterocycles during synthesis processes. These interactions are crucial for forming more complex structures that exhibit desired biological or chemical properties.
Several compounds share structural characteristics with N-(4-Bromobutyl)phthalimide. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(3-Bromopropyl)phthalimide | C₁₂H₁₂BrNO₂ | Similar structure but with a shorter alkyl chain |
N-(2-Bromoethyl)phthalimide | C₁₂H₁₂BrNO₂ | Contains an ethyl group instead of butyl |
N-(4-Chlorobutyl)phthalimide | C₁₂H₁₂ClNO₂ | Chlorine substitution instead of bromine |
N-(4-Bromobutyl)phthalimide is unique due to its specific bromobutyl group, which influences its reactivity and potential applications compared to other halogenated phthalimides.
Irritant